

Celastrol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Celastrol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (*Tripterygium wilfordii*), has garnered significant attention in oncology research for its potent anticancer activities across a wide range of malignancies.^[1] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways and processes that are critical for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of action of **celastrol** in cancer cells, with a focus on its role in inducing apoptosis, inhibiting key oncogenic signaling pathways such as NF- κ B and STAT3, disrupting the Hsp90 chaperone machinery, modulating autophagy, and suppressing angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions involved in **celastrol**'s anticancer effects.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with improved efficacy and reduced toxicity. Natural products have historically been a rich source of anticancer compounds, and **celastrol** has emerged as a promising candidate.^[1] Extensive preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, including those of the lung, colon, breast, prostate, and

pancreas. The multifaceted nature of **celastrol**'s mechanism of action, targeting several key nodes in cancer signaling networks, makes it an attractive molecule for further investigation and development. This guide aims to provide an in-depth technical understanding of these mechanisms to facilitate ongoing and future research in the field.

Quantitative Data: In Vitro Cytotoxicity of Celastrol

The cytotoxic efficacy of **celastrol** varies across different cancer cell lines, reflecting the diverse genetic and molecular backgrounds of these tumors. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an anticancer agent. The following table summarizes the reported IC50 values of **celastrol** in various human cancer cell lines.

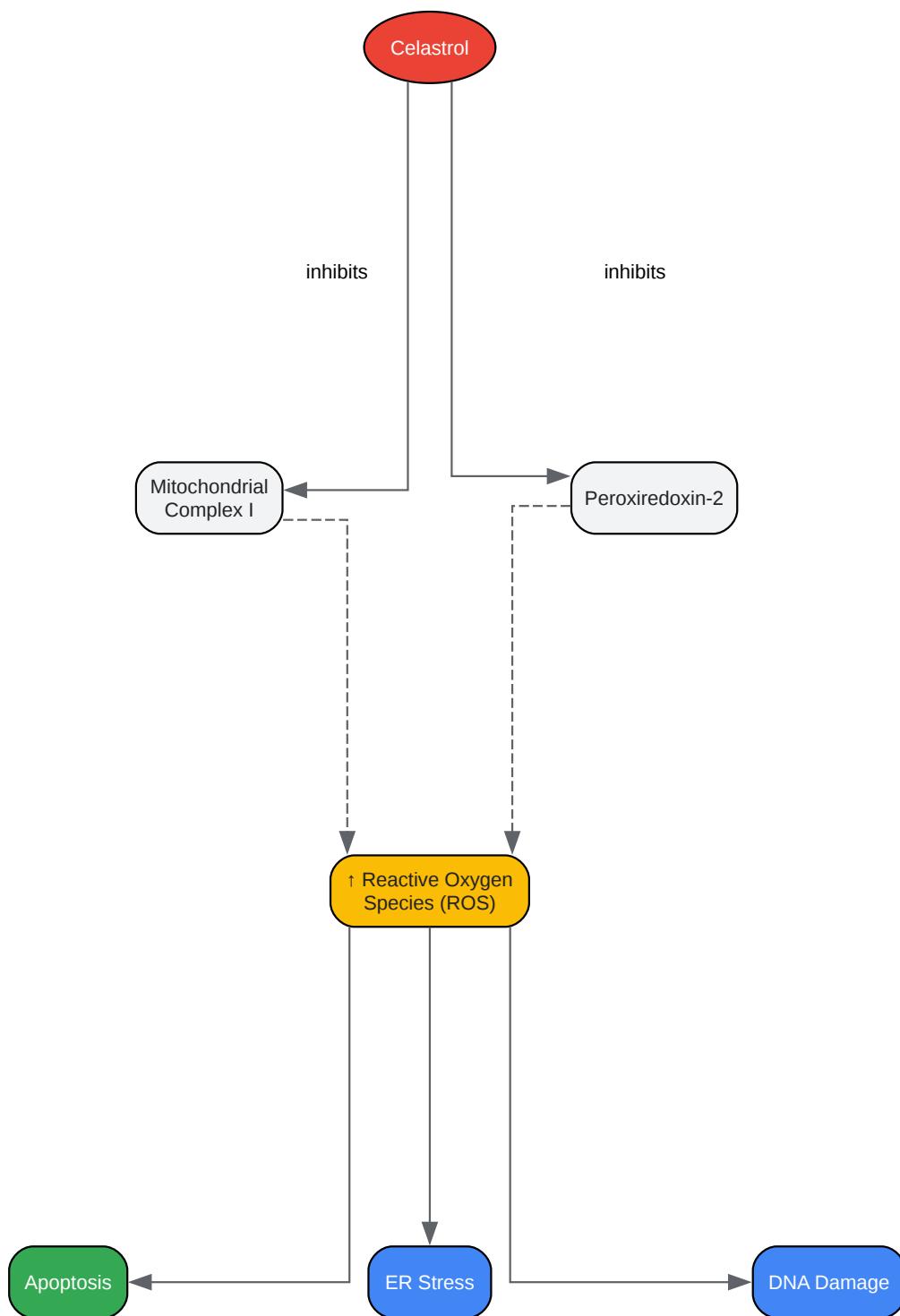
Cancer Type	Cell Line	Incubation Time (h)	IC50 (μM)	Reference
Non-Small Cell Lung Cancer	H1299	48	~2.5	[2]
Non-Small Cell Lung Cancer	A549	48	1.58	[2]
Non-Small Cell Lung Cancer	NCI-H460	48	1.25	[2]
Gastric Cancer	SGC-7901	24	2.1	[3]
Gastric Cancer	BGC-823	24	1.9	[3]
Gastric Cancer	AGS	48	2.0	[4]
Gastric Cancer	EPG	48	3.5	[4]
Colon Cancer	HCT-116	Not Specified	0.61	[5]
Ovarian Cancer	A2780	24	~0.5-1.0	[6]
Breast Cancer (Triple Negative)	MDA-MB-231	72	~1.0	[7]
Prostate Cancer	PC-3	72	~2.0	[7]

Core Mechanisms of Action and Signaling Pathways

Celastrol exerts its anticancer effects through a complex interplay of various molecular mechanisms. A central feature of its action is the induction of reactive oxygen species (ROS), which serves as a trigger for several downstream signaling cascades leading to cell death and inhibition of tumor progression.

Induction of Reactive Oxygen Species (ROS)

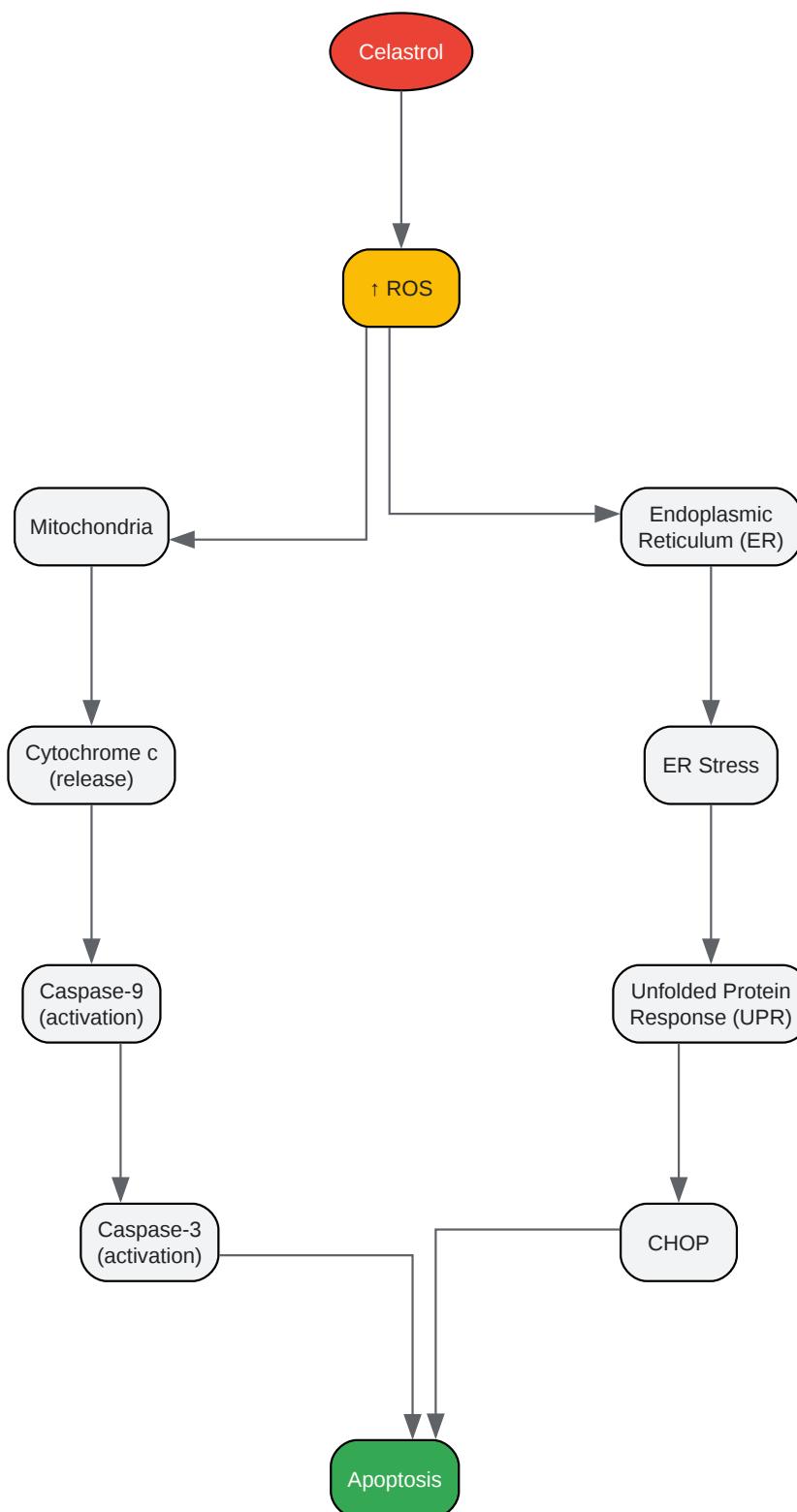
A primary and pivotal mechanism of **celastrol**'s anticancer activity is its ability to induce the generation of intracellular ROS.[8][9] This elevation in ROS creates a state of oxidative stress that cancer cells, often already under a heightened basal level of oxidative stress, cannot overcome. The accumulation of ROS disrupts cellular homeostasis and triggers multiple downstream cytotoxic effects. **Celastrol** has been shown to increase ROS levels by inhibiting antioxidant enzymes such as peroxiredoxin-2 and by targeting mitochondrial respiratory chain complex I.[3]

[Click to download full resolution via product page](#)**Celastrol**-induced ROS generation and its downstream effects.

Induction of Apoptosis

Celastrol is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated by both intrinsic (mitochondrial) and extrinsic pathways, and **celastrol** has been shown to activate both.

- Intrinsic Pathway: **Celastrol**-induced ROS generation leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]
- ER Stress-Mediated Apoptosis: The accumulation of ROS can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways involving the transcription factor CHOP.[3]

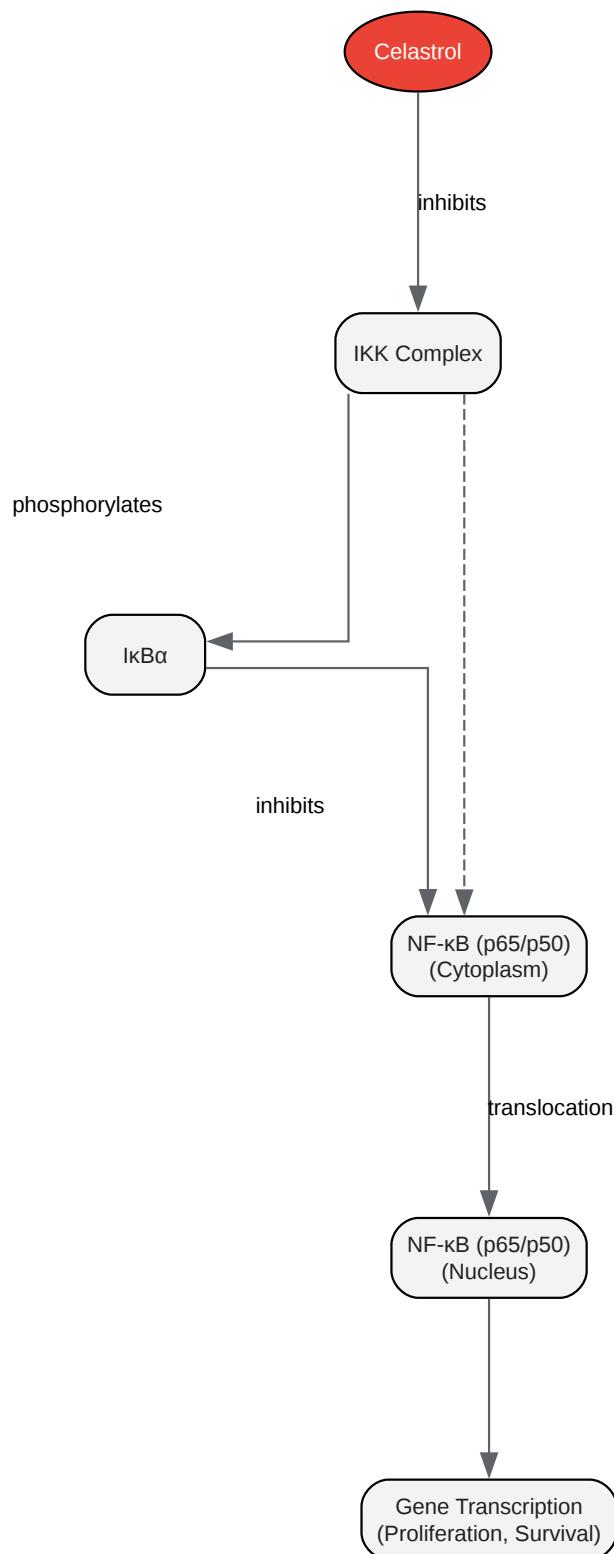


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Apoptosis induction by **celastrol** via mitochondrial and ER stress pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. **Celastrol** is a potent inhibitor of the NF-κB pathway.^[10] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, **celastrol** blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes involved in cell survival and proliferation.

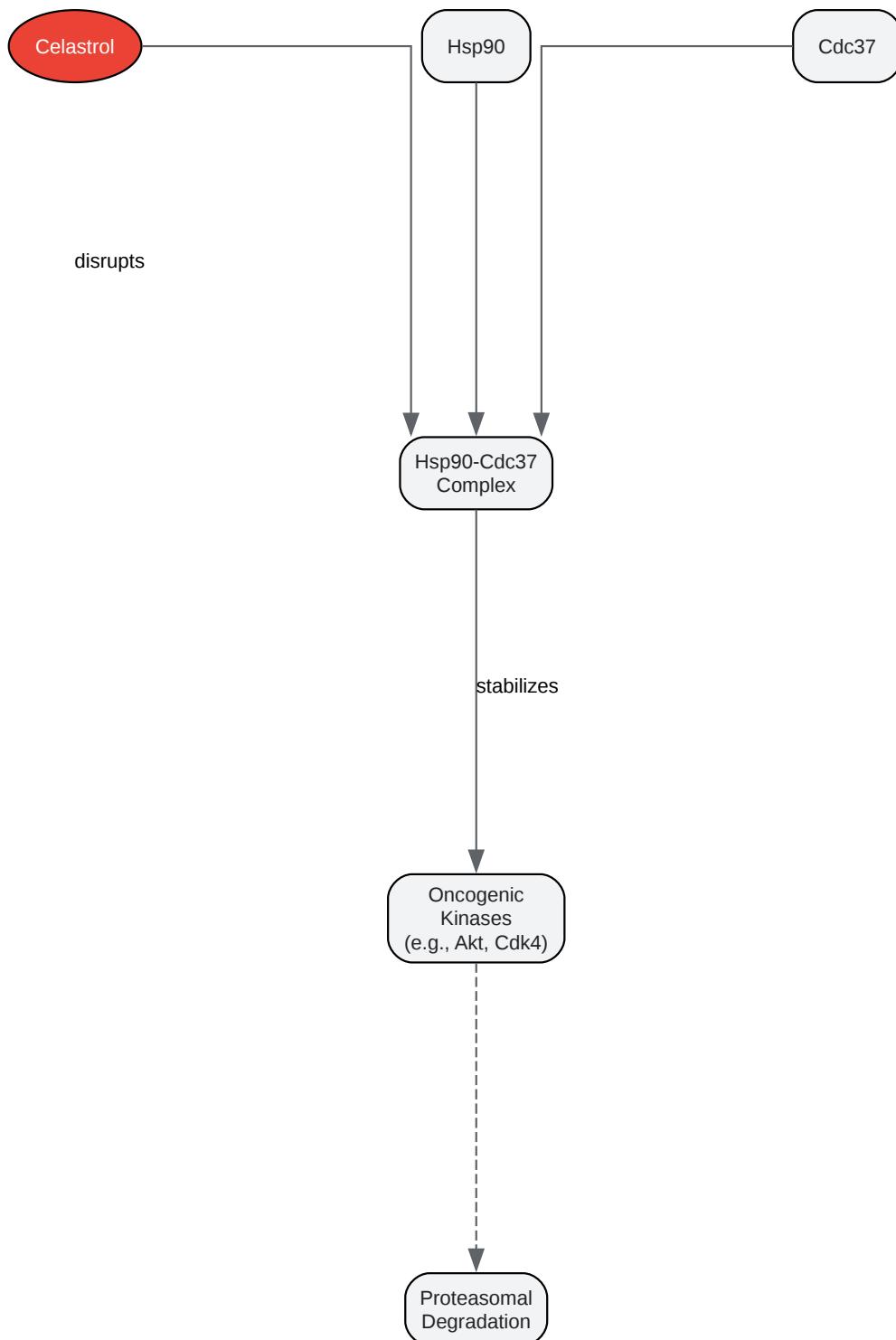


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Inhibition of the NF-κB signaling pathway by **celastrol**.

Disruption of the Hsp90-Cdc37 Chaperone Complex

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival, such as Akt, Cdk4, and Raf-1. The co-chaperone Cdc37 is crucial for recruiting and loading protein kinases onto Hsp90. **Celastrol** disrupts the Hsp90-Cdc37 protein-protein interaction, leading to the degradation of Hsp90 client proteins.[\[11\]](#)[\[12\]](#) [\[13\]](#) This mechanism is distinct from that of classical Hsp90 inhibitors that target the N-terminal ATP-binding pocket. By disrupting this complex, **celastrol** promotes the proteasomal degradation of oncoproteins, thereby inhibiting cancer cell proliferation and survival.

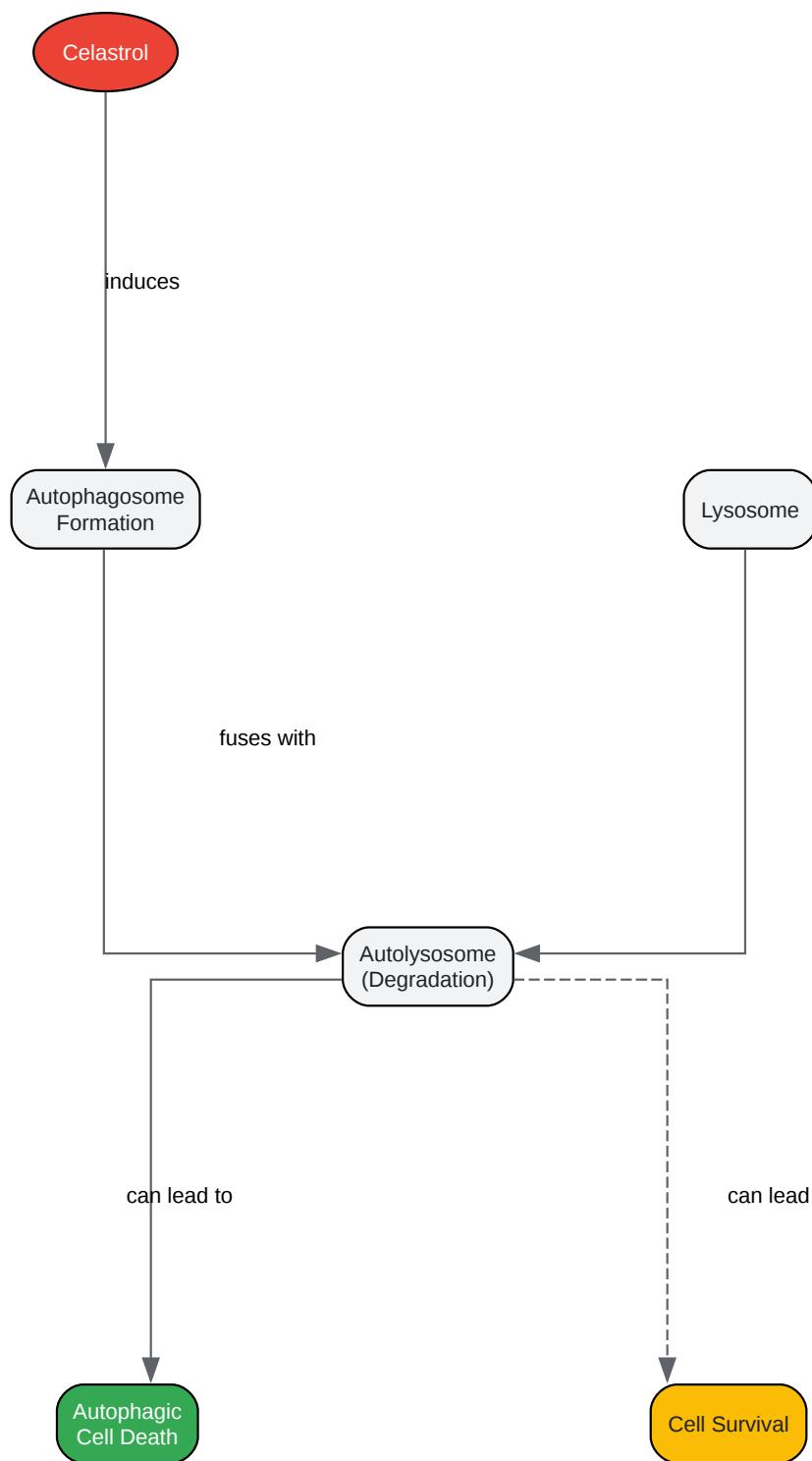


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Disruption of the Hsp90-Cdc37 chaperone complex by **celastrol**.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The effect of **celastrol** on autophagy is context-dependent. In some cancer cells, **celastrol** induces autophagy, which can lead to autophagic cell death. In other contexts, the induced autophagy may serve as a pro-survival mechanism, and its inhibition can enhance **celastrol**-induced apoptosis. The mCherry-GFP-LC3 reporter is a valuable tool to monitor autophagic flux, where a shift from yellow (mCherry and GFP fluorescence in autophagosomes) to red (mCherry fluorescence in acidic autolysosomes) indicates active autophagy.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

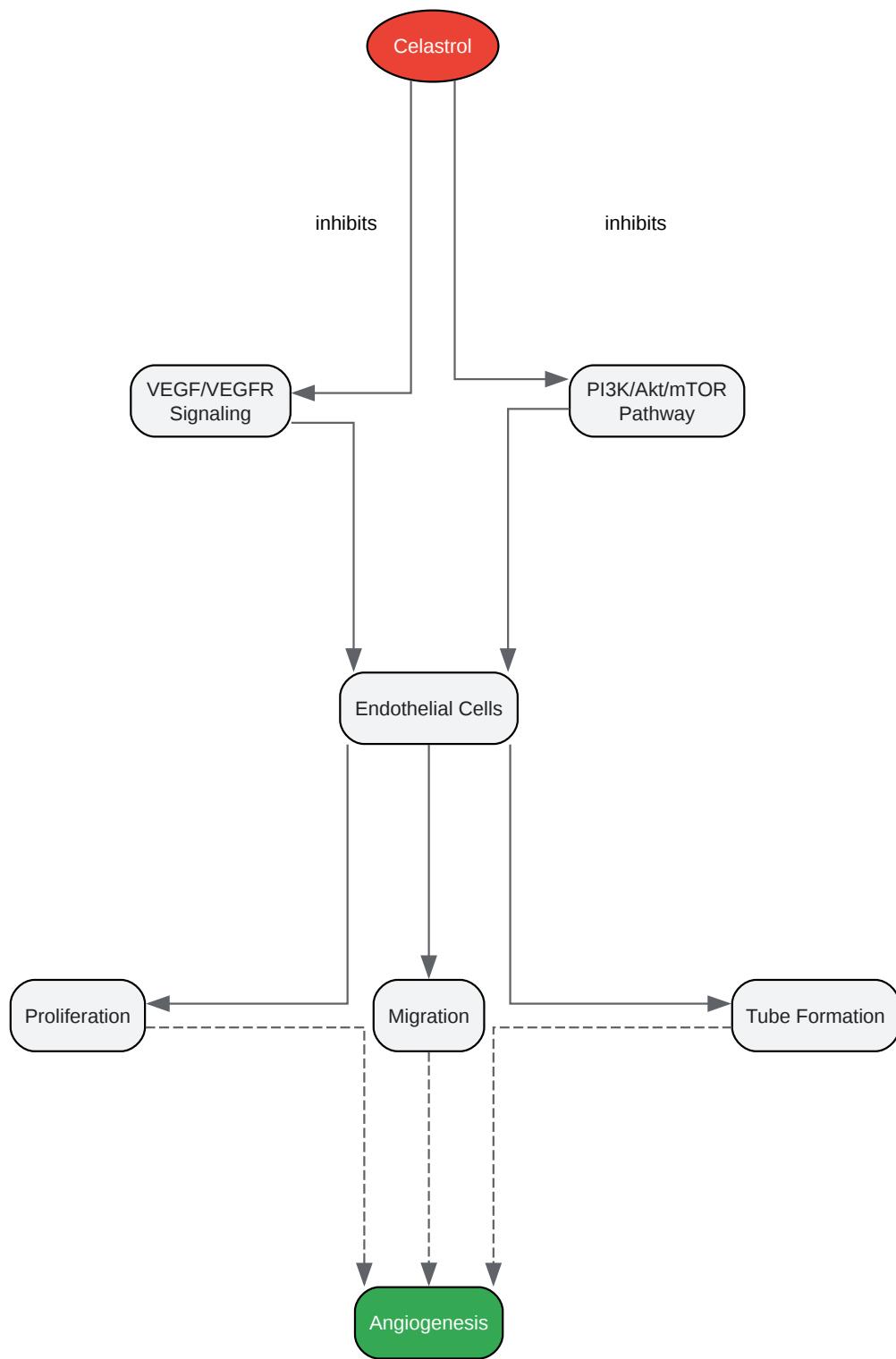


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Modulation of autophagy by **celastrol**.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. **Celastrol** exhibits potent anti-angiogenic properties by targeting various steps in the angiogenic process. It can inhibit the proliferation, migration, and tube formation of endothelial cells.[19][20][21][22] Mechanistically, **celastrol** has been shown to suppress the expression of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), and to inhibit key signaling pathways in endothelial cells, such as the PI3K/Akt/mTOR pathway.

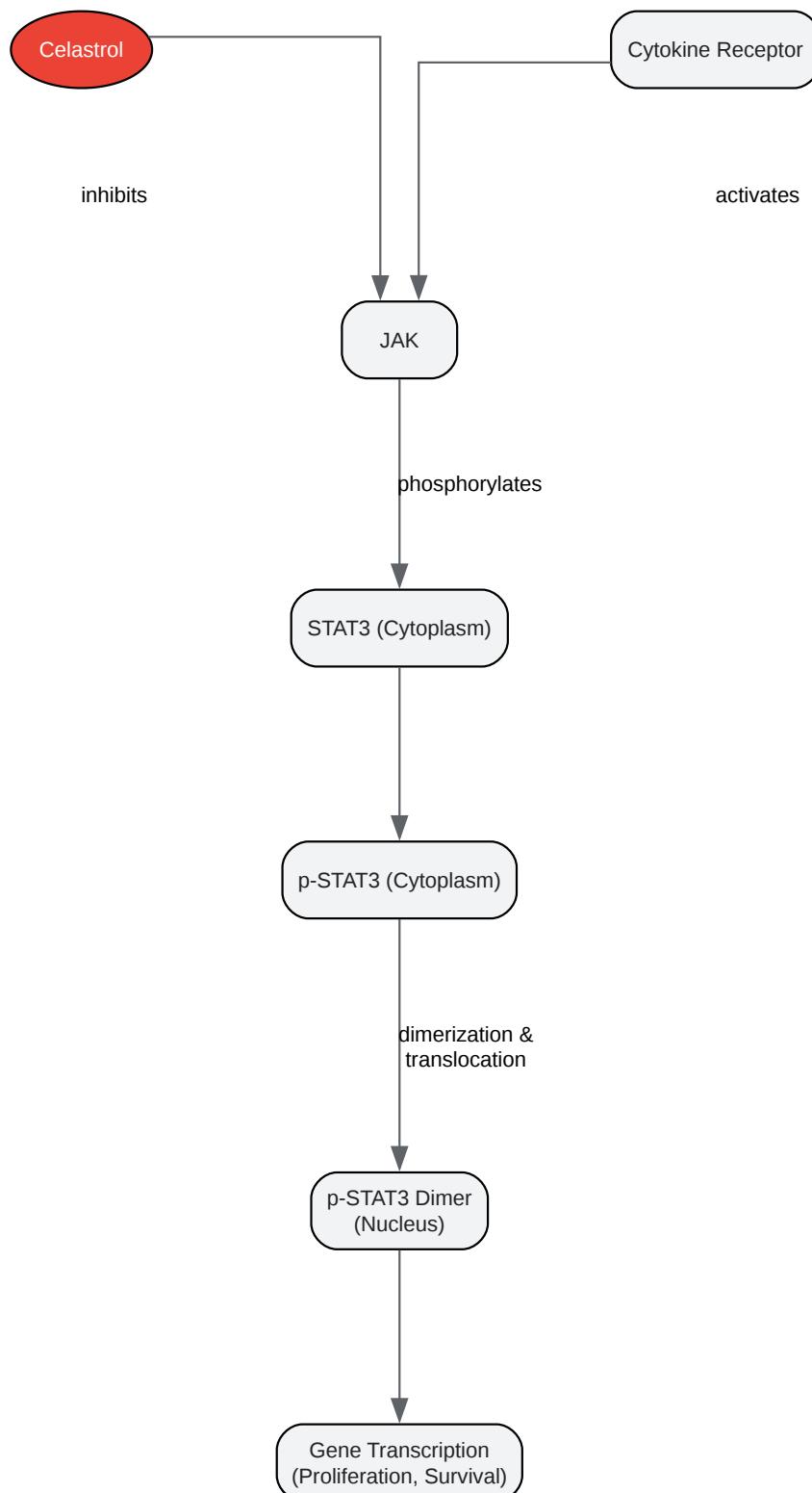


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Anti-angiogenic effects of **celastrol**.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is frequently observed in many human cancers. **Celastrol** has been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is essential for its activation and nuclear translocation.^{[5][23][24][25]} By inhibiting STAT3, **celastrol** downregulates the expression of its target genes, which are involved in cell cycle progression and apoptosis resistance.



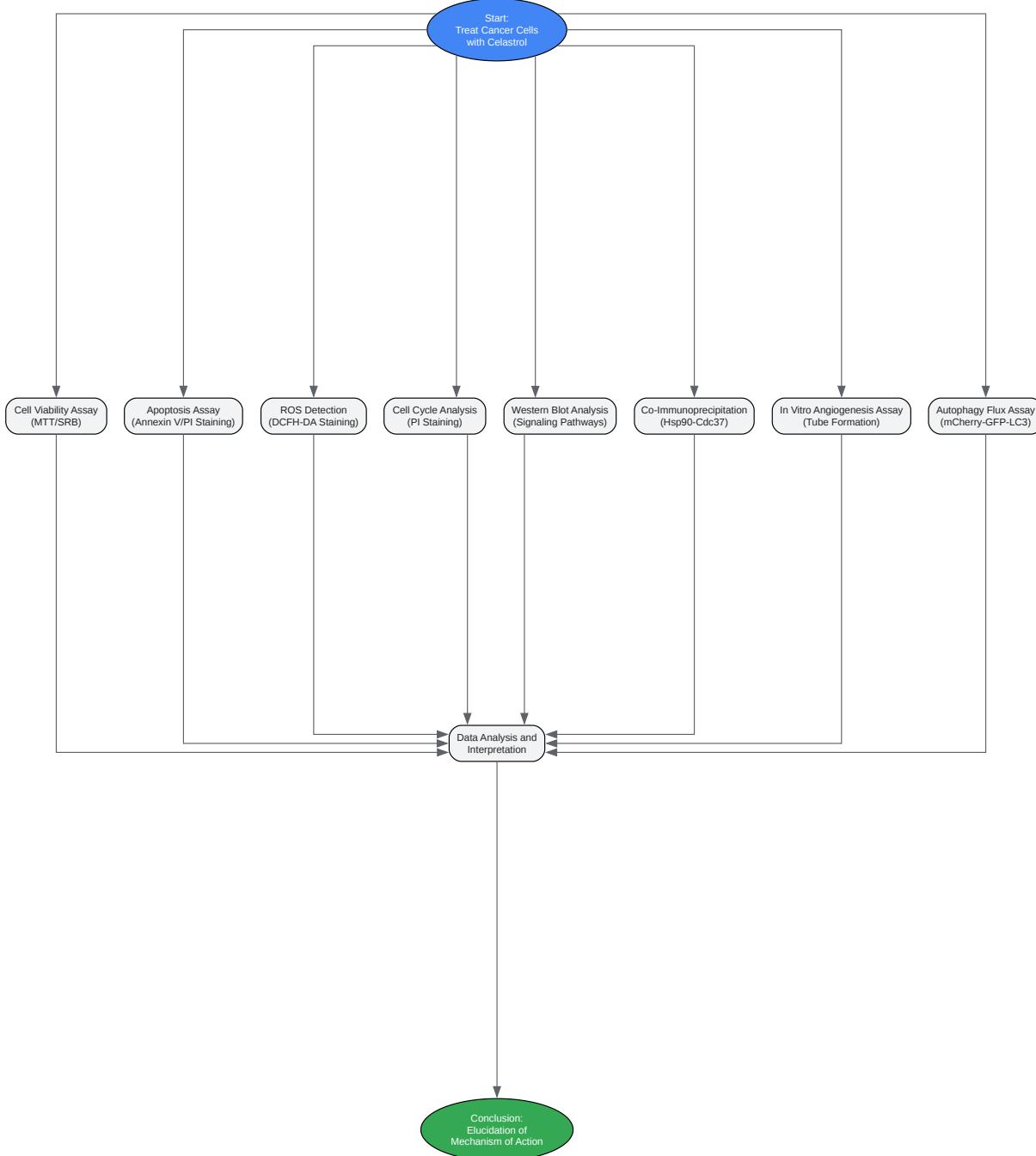
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Inhibition of the STAT3 signaling pathway by **celastrol**.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of **celastrol**.

Workflow for Investigating Celastrol's Anticancer Effects

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Experimental workflow for characterizing the anticancer effects of **celastrol**.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with **celastrol** using flow cytometry.[\[3\]](#)[\[8\]](#)

- Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of $2-5 \times 10^5$ cells/well and allow them to adhere overnight. Treat the cells with various concentrations of **celastrol** (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
- Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE Express). Combine the detached cells with the medium collected earlier.
- Staining: Centrifuge the cell suspension at $300 \times g$ for 5 minutes and discard the supernatant. Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation settings for FITC and PI. The cell populations can be distinguished as follows:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Pathways (e.g., NF- κ B)

This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways affected by **celastrol**.[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Cell Lysis: After treating cancer cells with **celastrol**, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 μ g) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, I κ B α , phospho-STAT3, total STAT3, cleaved caspase-3, etc.) overnight at 4°C.
- Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Co-Immunoprecipitation for Hsp90-Cdc37 Interaction

This protocol is used to assess the disruption of the Hsp90-Cdc37 complex by **celastrol**.[\[11\]](#)[\[13\]](#)[\[29\]](#)[\[30\]](#)

- Cell Treatment and Lysis: Treat cancer cells with **celastrol** or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

- Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against Hsp90 or Cdc37 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and Cdc37 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in **celastrol**-treated samples indicates disruption of the complex.

Autophagy Flux Assay (mCherry-GFP-LC3)

This assay allows for the monitoring of autophagy progression in live or fixed cells treated with **celastrol**.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Transfection/Transduction: Introduce the mCherry-GFP-LC3 reporter plasmid or lentivirus into the cancer cells of interest. Select for stable expression.
- Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or plates. Treat the cells with **celastrol** at the desired concentrations and for various time points.
- Live-Cell Imaging or Fixation: For live-cell imaging, observe the cells directly using a confocal or fluorescence microscope. For fixed-cell analysis, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with an antifade mounting medium.
- Image Acquisition and Analysis: Acquire images using appropriate filter sets for mCherry (red fluorescence) and GFP (green fluorescence). Autophagosomes will appear as yellow puncta (co-localization of red and green signals), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta relative to yellow puncta indicates an increase in autophagic flux.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the effect of **celastrol** on the ability of endothelial cells to form capillary-like structures.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Coating Plates with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Endothelial Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of **celastrol** or a vehicle control. Seed the cells onto the solidified Matrigel.
- Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
- Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

ROS Detection Assay (DCFH-DA Staining)

This protocol measures the intracellular ROS levels in **celastrol**-treated cancer cells.[\[8\]](#)[\[9\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with **celastrol** for the desired duration.
- Staining with DCFH-DA: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells with PBS to remove excess dye.
- Analysis: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An

increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of **celastrol** on the cell cycle distribution of cancer cells.[\[8\]](#) [\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

- Cell Treatment and Harvesting: Treat cancer cells with **celastrol** for a specific time period (e.g., 24 or 48 hours). Harvest the cells by trypsinization.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored in ethanol at -20°C for an extended period.
- Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.
- Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. The cell cycle distribution can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Celastrol is a promising natural product with potent anticancer activity, mediated through a complex and interconnected network of molecular mechanisms. Its ability to induce ROS serves as a central hub, triggering apoptosis, ER stress, and DNA damage. Furthermore, its inhibitory effects on key oncogenic signaling pathways, including NF-κB and STAT3, and its unique mechanism of disrupting the Hsp90 chaperone system, underscore its potential as a multi-targeted therapeutic agent. The modulation of autophagy and the suppression of angiogenesis further contribute to its robust anticancer profile. The detailed experimental protocols provided in this guide are intended to facilitate further research into the intricate mechanisms of **celastrol** and to aid in the development of this promising compound for clinical applications in oncology. A thorough understanding of its multifaceted actions is crucial for

designing effective therapeutic strategies and for identifying patient populations that are most likely to benefit from **celastrol**-based therapies.

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